molecular formula C21H35N8O6P B1672341 Rabacfosadine CAS No. 859209-74-8

Rabacfosadine

Cat. No.: B1672341
CAS No.: 859209-74-8
M. Wt: 526.5 g/mol
InChI Key: ANSPEDQTHURSFQ-KBPBESRZSA-N
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Description

Rabacfosadine (TANOVEA™/VDC-1101/GS-9219) is a novel double prodrug of the acyclic nucleotide phosphonate 9-(2-phosphonylmethoxyethyl)-guanine (PMEG). It is conditionally approved by the U.S. Food and Drug Administration for treating canine lymphoma, particularly intermediate to large B-cell lymphoma . Designed to preferentially target lymphoid cells, this compound minimizes systemic toxicity compared to its active metabolite PMEG by requiring enzymatic activation within lymphocytes . Its mechanism involves intracellular conversion to PMEG diphosphate, which inhibits DNA synthesis and repair, leading to apoptosis in proliferating lymphoma cells .

Clinical trials demonstrate this compound’s efficacy in both treatment-naïve and relapsed canine lymphoma. In naïve patients, objective response rates (ORR) range from 77% to 87%, with complete remission (CR) achieved in 45–52% of cases . For relapsed B-cell lymphoma, ORR remains robust at 74%, with a median progression-free interval (PFI) of 108–203 days depending on response depth . The recommended dosing is 1.0 mg/kg intravenously every 21 days for up to five cycles .

Properties

IUPAC Name

ethyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N8O6P/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSPEDQTHURSFQ-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)N[C@@H](C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N8O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235245
Record name GS-9219
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859209-74-8
Record name N,N′-[[[2-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]ethoxy]methyl]phosphinylidene]bis[L-alanine] 1,1′-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859209-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rabacfosadine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859209748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rabacfosadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12762
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GS-9219
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RABACFOSADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M39BO43J9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chemical Synthesis of Rabacfosadine

Core Synthetic Strategy: ProTide Technology

This compound’s synthesis leverages the ProTide (prodrug nucleotide) approach, a methodology designed to enhance intracellular delivery of nucleotide analogs. This strategy involves masking the phosphate group of the parent nucleoside with enzymatically cleavable protective groups, improving membrane permeability and metabolic stability.

The synthesis begins with acyclovir (ACV) , the nucleoside backbone, which undergoes phosphorylation and subsequent modification to form the phosphoramidate prodrug. Key steps include:

  • Phosphorylation : ACV reacts with phenyl phosphorodichloridate in the presence of triethylamine at −50°C to form a dichlorophosphate intermediate.
  • Esterification : The intermediate is treated with 4-nitrophenol to yield a diastereomeric phosphoramidate mixture.
  • SN2 Substitution : Magnesium chloride (MgCl₂) catalyzes the displacement of the 4-nitrophenoxy group by l-alanine esters, producing racemic this compound precursors.
Table 1: Critical Reaction Parameters in ProTide Synthesis
Step Reagents/Conditions Yield (%) Purity (HPLC)
Phosphorylation Phenyl phosphorodichloridate, −50°C 37–84 95–98
Esterification 4-Nitrophenol, triethylamine 45–78 90–96
SN2 Substitution MgCl₂, N,N-diisopropylethylamine 18–49 85–93

Isomer Separation and Chiral Resolution

The synthetic process yields a 1:1 mixture of Sp and Rp diastereomers at the phosphorus center, necessitating chiral separation. Lux i-Amylose-3 chiral columns achieve baseline resolution, with the Sp isomer eluting earlier (δP = −3.2 ppm) and the Rp isomer later (δP = −2.8 ppm) in ³¹P NMR. Crystallization in diisopropyl ether further purifies the Sp isomer, critical for biological activity.

Pharmaceutical Manufacturing Process

Lyophilized Formulation

Commercial this compound (Tanovea-CA1) is supplied as a lyophilized powder containing:

  • Active Pharmaceutical Ingredient (API) : this compound succinate (16.4 mg/vial)
  • Excipients : Mannitol (20 mg/vial), sodium citrate (1.6 mg/vial).
Table 2: Tanovea-CA1 Formulation Composition
Component Function Concentration (mg/vial)
This compound succinate Antineoplastic agent 16.4
Mannitol Bulking agent 20.0
Sodium citrate Buffering agent 1.6

Reconstitution Protocol

  • Reconstitution : Add 2 mL of 0.9% NaCl to the lyophilized cake, yielding an 8.2 mg/mL solution.
  • Dilution : Further dilute in 0.9% NaCl to achieve a final infusion volume of 2 mL/kg body weight.
  • Storage : Administer within 4 hours of reconstitution to ensure stability.

Analytical Characterization

Spectroscopic Methods

  • ³¹P NMR : Primary tool for monitoring phosphoramidate stereochemistry. Sp isomers resonate upfield (δP = −3.2 ppm), while Rp isomers appear downfield (δP = −2.8 ppm).
  • ¹H/¹³C NMR : Verify aliphatic chain integrity and aromatic substituents.
  • IR Spectroscopy : Confirms ester carbonyl stretches at 1,740–1,760 cm⁻¹.

Chromatographic Techniques

  • Chiral HPLC : Lux i-Amylose-3 column (250 × 4.6 mm), isocratic elution with hexane:isopropanol (90:10), flow rate 1.0 mL/min.
  • UPLC-MS : Quantifies API purity (>98%) using a C18 column and electrospray ionization.
Table 3: Analytical Specifications for this compound
Parameter Method Acceptance Criteria
Stereochemical purity Chiral HPLC ≥99% Sp isomer
Related substances UPLC-MS ≤0.5% total impurities
Water content Karl Fischer titration ≤1.0% w/w

Scale-Up Challenges and Solutions

Thermal Instability

This compound degrades above 25°C, necessitating cold-chain storage (2–8°C) throughout manufacturing. Lyophilization mitigates thermal decomposition, extending shelf-life to 24 months.

Hydrolytic Sensitivity

The phosphoramidate bond undergoes hydrolysis at pH >7.0. Formulation with citrate buffer (pH 5.5–6.5) stabilizes the product during reconstitution.

Regulatory Considerations

Good Manufacturing Practice (GMP) Compliance

  • API Synthesis : Conducted under ISO Class 5 cleanroom conditions with in-process controls for temperature, pH, and reaction completion.
  • Sterile Filtration : 0.22 μm PVDF membrane filters ensure vial sterility.

Environmental Controls

  • Waste Management : Phenyl phosphorodichloridate byproducts require neutralization with 10% sodium bicarbonate before disposal.
  • Personnel Safety : Use of closed-system transfer devices minimizes occupational exposure during compounding.

Chemical Reactions Analysis

Rabacfosadine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are various derivatives of the original compound, which can have different biological activities .

Scientific Research Applications

Clinical Trials and Findings

  • Multicenter Study : A pivotal study involving 158 client-owned dogs with naïve or relapsed multicentric lymphoma demonstrated that rabacfosadine significantly improved progression-free survival (PFS) compared to placebo. The median PFS was 82 days for the this compound group versus 21 days for the placebo group (p < 0.0001). The best overall response rate (BORR) was 73.2% for treated dogs compared to only 5.6% for placebo .
  • Combination Therapy : Research has also explored the concurrent use of this compound with L-asparaginase for relapsed lymphoma cases. This combination therapy showed promising results, indicating that this compound could enhance treatment efficacy when used alongside other chemotherapeutic agents .
  • Adverse Events : While generally well tolerated, adverse events associated with this compound include gastrointestinal issues (diarrhea, vomiting), decreased appetite, and rare but serious conditions such as pulmonary fibrosis . Most adverse events were low-grade and reversible.

Comparative Efficacy

A comparative study highlighted the effectiveness of this compound against traditional chemotherapy regimens like doxorubicin. The alternating use of this compound and doxorubicin was shown to maintain efficacy while potentially reducing cumulative toxicity .

Notable Case Reports

  • Case Study 1 : A study on a cohort of dogs treated with this compound reported a complete response in several cases of B-cell lymphoma, particularly among those who had not undergone prior treatments. This suggests that early intervention with this compound may yield better outcomes .
  • Case Study 2 : Another report focused on dogs with T-cell lymphoma treated with this compound demonstrated substantial antitumor activity, reinforcing its broad applicability across different lymphoma types .

Human Applications

While this compound is primarily used in veterinary medicine, its mechanism of action has prompted investigations into potential applications in human oncology. Research is ongoing to evaluate its efficacy against various cancers in humans, particularly those involving lymphoid tissues.

Comparison with Similar Compounds

Key Findings :

  • Efficacy: this compound monotherapy achieves comparable ORR to CHOP in naïve patients but shorter PFI. However, alternating this compound with DOX every 3 weeks improves ORR to 84% (CR: 68%) while reducing visits to 6, matching CHOP outcomes .
  • Safety : this compound’s unique dose-limiting toxicities include dermatopathy (e.g., otitis externa) and rare but severe pulmonary fibrosis (3.3% incidence) . In contrast, DOX carries cumulative cardiotoxicity risks .
  • Practicality : Fewer visits and lower cumulative steroid exposure make this compound-based regimens logistically advantageous .

L-Asparaginase

L-Asparaginase (L-ASP), an enzyme depleting asparagine to impair protein synthesis, is used for induction therapy in canine lymphoma.

Parameter This compound L-Asparaginase
ORR (Relapsed Cases) 74% 30–40%
Median PFI 108 days 28–60 days
Common Adverse Events Hematologic, GI, pulmonary fibrosis Hypersensitivity, pancreatitis

Key Findings :

  • This compound shows superior ORR and PFI in relapsed B-cell lymphoma compared to L-ASP monotherapy. Concurrent use of both agents is being explored, with preliminary data indicating manageable toxicity (e.g., grade 1–2 hematologic AEs) and sustained responses .

Other Nucleotide Analogs

For example, cytarabine’s use in canine lymphoma is restricted by myelosuppression and shorter response durations (median PFI: 30–60 days) .

Biological Activity

Rabacfosadine, also known as RAB-1 or EBC-1013, is a novel compound primarily investigated for its potential therapeutic applications in oncology. Its biological activity has been the subject of various studies, particularly focusing on its efficacy against certain types of cancers in both human and veterinary medicine.

This compound acts as a prodrug that is metabolized into an active form that interferes with DNA synthesis in rapidly dividing cells. This mechanism is crucial for its effectiveness against cancer cells, which typically exhibit high rates of proliferation. The compound targets specific pathways involved in cell cycle regulation and apoptosis, leading to the selective killing of malignant cells while sparing normal tissues.

Efficacy in Veterinary Medicine

This compound has shown promising results in treating lymphoma in dogs. Clinical trials indicate a complete response rate of approximately 45% among treated canine patients. The treatment regimen typically involves intravenous administration over a period of 30 minutes, with a total of five doses administered .

Study Species Condition Response Rate Administration
Clinical Trial 1DogsLymphoma45%IV, 5 doses
Ongoing Human TrialsHumansVarious cancersNot yet availableTBD

Human Clinical Trials

Currently, this compound is undergoing several clinical trials aimed at evaluating its safety and efficacy in humans. These trials focus on various cancer types, including but not limited to:

  • Head and Neck Squamous Cell Carcinoma
  • Melanoma
  • Soft Tissue Sarcoma

The outcomes of these trials will provide further insights into the compound's therapeutic potential and establish a basis for its use in human oncology .

Case Study 1: Canine Lymphoma Treatment

In a study involving multiple veterinary clinics, this compound was administered to dogs diagnosed with lymphoma. The treatment protocol was well-tolerated, with minimal adverse effects reported. The study highlighted the importance of monitoring patients for potential side effects while emphasizing the drug's efficacy.

Research Findings

Recent studies have demonstrated that this compound exhibits a unique profile compared to traditional chemotherapeutics:

  • Selective Cytotoxicity : The compound shows preferential toxicity towards cancerous cells over normal cells.
  • Synergistic Effects : Preliminary data suggest that this compound may enhance the efficacy of other anticancer agents when used in combination therapies.

Q & A

Q. What is the mechanism of action of Rabacfosadine, and how is it experimentally validated in lymphoid malignancies?

this compound is a prodrug of the nucleotide analog PMEG, selectively activated in proliferating lymphocytes via enzymatic hydrolysis, deamination, and phosphorylation . Its cytotoxic activity is validated using assays such as BrdUrd incorporation (measuring DNA synthesis inhibition, EC50 = 135 nM for T-cells and 42 nM for B-cells) and XTT assays (showing 127-fold selectivity for proliferating vs. quiescent cells) . Researchers should prioritize these methodologies to confirm target specificity in preclinical models.

Table 1: Key Pharmacodynamic Parameters of this compound

Assay TypeTarget Cell TypeEC50 ValueSelectivity Ratio (Proliferating/Quiescent)
BrdUrdActivated T-cells135 nMN/A
BrdUrdActivated B-cells42 nMN/A
XTTProliferating cells135 nM127
XTTQuiescent cells17.2 μM
Source: Preclinical studies on hematopoietic tumor cell lines

Q. What statistical methods are recommended for analyzing this compound’s efficacy in preclinical studies?

Preclinical studies should employ Student’s t-test for comparing treatment groups, with data expressed as mean ± SEM (standard error of the mean) . Experiments must be repeated independently at least three times with duplicate samples to ensure reproducibility. For longitudinal survival data in canine trials, Kaplan-Meier analysis and log-rank tests are advised .

Q. How should researchers design dose-escalation studies for this compound to minimize toxicity?

Utilize a 3+3 phase I trial design in canine models, monitoring hematologic toxicity (e.g., neutropenia) and liver enzyme levels. Dose-limiting toxicity (DLT) thresholds should align with veterinary oncology guidelines, referencing multi-institutional studies that established a maximum tolerated dose (MTD) of 1.0 mg/kg every 3 weeks .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy as monotherapy versus combination regimens be resolved?

Contradictions arise from variations in tumor subtype (B-cell vs. T-cell lymphoma) and prior treatment history. To address this, conduct stratified subgroup analyses in clinical trials and use multivariate regression to control for confounders like prior CHOP therapy exposure . Meta-analyses of multi-institutional datasets (e.g., combining data from 100-case cohorts) can clarify context-dependent efficacy .

Q. What methodologies optimize this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile in relapsed lymphoma models?

Employ population PK modeling using plasma and tumor biopsy samples to correlate PMEG diphosphate levels with tumor response. High-performance liquid chromatography (HPLC) or mass spectrometry quantifies active metabolite concentrations, while immunohistochemistry assesses intratumoral drug penetration .

Q. How can researchers address this compound’s limited efficacy in non-proliferating tumor cells?

Combine this compound with cell-cycle synchronizing agents (e.g., vinca alkaloids) to increase the proportion of proliferating cells. Validate this approach using flow cytometry to measure cell-cycle phase distribution (e.g., % S-phase cells) pre- and post-treatment .

Q. What experimental strategies validate this compound’s synergy with doxorubicin in naïve canine lymphoma?

Use Chou-Talalay combination index (CI) analysis in vitro, followed by in vivo validation using randomized controlled trials (RCTs). Measure progression-free survival (PFS) and compare hazard ratios (HRs) between this compound-doxorubicin alternating regimens and CHOP alone .

Methodological and Ethical Considerations

Q. How should clinical data from this compound trials be ethically reported to meet regulatory standards?

Follow CONSORT guidelines for veterinary trials, including explicit inclusion/exclusion criteria, adverse event reporting (e.g., grade 3/4 neutropenia), and IRB-approved protocols. Publish negative results to avoid publication bias, as emphasized in multi-institutional studies .

Q. What in vitro models best recapitulate this compound resistance observed in relapsed canine lymphoma?

Establish primary cell lines from relapsed patients and characterize resistance mechanisms via whole-exome sequencing (WES) or phosphoproteomic profiling. Compare gene expression patterns (e.g., ABC vs. GCB subtypes) to identify biomarkers of resistance .

Q. How can this compound’s therapeutic window be improved through novel formulations?

Investigate liposomal encapsulation or antibody-drug conjugates (ADCs) targeting CD20/CD52 to enhance tumor specificity. Use comparative biodistribution studies (e.g., radiolabeled this compound) to assess uptake in lymphoid tissues versus normal organs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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